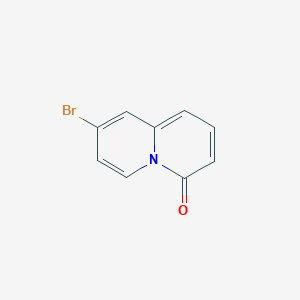

8-Bromoquinolizin-4-one

Description

BenchChem offers high-quality 8-Bromoquinolizin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinolizin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromoquinolizin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-4-5-11-8(6-7)2-1-3-9(11)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFDNPGGGHEXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C=CC(=CC2=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Bromoquinolizin-4-one: A Versatile Scaffold for Advanced Heteroaromatic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinolizine core is a privileged N-bridgehead heterocyclic motif present in numerous natural products and pharmacologically active compounds. The introduction of a bromine atom at the 8-position of the quinolizin-4-one scaffold creates a highly versatile and powerful building block for the synthesis of complex heteroaromatic systems. This guide provides a comprehensive overview of 8-Bromoquinolizin-4-one, detailing its synthetic utility and exploring its reactivity in key transformations. We will delve into the mechanistic underpinnings of its application in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and its potential in cycloaddition chemistry. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent synthon for drug discovery and materials science.

Introduction: The Strategic Value of 8-Bromoquinolizin-4-one

Heteroaromatic compounds form the cornerstone of modern medicinal chemistry and materials science.[1] The quinolizinium scaffold, in particular, has garnered significant interest due to its presence in bioactive alkaloids and its applications as DNA intercalators, photosensitizers, and fluorescent probes.[2] 8-Bromoquinolizin-4-one emerges as a strategically important intermediate. The electron-withdrawing nature of the quinolizinone core, combined with the synthetically versatile carbon-bromine bond, opens a gateway to a vast chemical space.

The C-Br bond at the 8-position is primed for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide array of substituents (aryl, alkyl, alkynyl, etc.), enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs. This guide will demonstrate how 8-Bromoquinolizin-4-one can be employed to generate libraries of novel, densely functionalized heteroaromatics.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic power of 8-Bromoquinolizin-4-one lies in the reactivity of its C8-Br bond. This section details the primary reaction classes that make it an indispensable tool for synthetic chemists.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are central to the utility of 8-Bromoquinolizin-4-one.[3] These reactions offer a mild and functional-group-tolerant method for constructing new carbon-carbon bonds.[4]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[4] This reaction is ideal for accessing 8-aryl or 8-heteroaryl quinolizinones, a common motif in bioactive molecules.

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts featuring specialized phosphine ligands (e.g., SPhos, XPhos) can offer improved yields and broader substrate scope, particularly with challenging coupling partners.

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact reaction efficiency.

-

Solvent: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Generic Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.

Detailed Protocol: Synthesis of 8-(4-methoxyphenyl)quinolizin-4-one

-

To a reaction vessel, add 8-Bromoquinolizin-4-one (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Add potassium carbonate (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene (10 mL) and water (2 mL) via syringe.

-

Heat the mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Bromo-Heterocycles

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 82 | [5] |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 95 | [6] |

| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | [6] |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 75 | [5] |

Note: Yields are based on analogous reactions with related bromo-heterocycles and serve as a predictive guide.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is invaluable for introducing rigid alkynyl linkers, which are useful in materials science and as precursors for further transformations (e.g., into triazoles via click chemistry).

Causality Behind Experimental Choices:

-

Dual Catalysis: The reaction classically requires both a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (to form the reactive copper acetylide).

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HBr byproduct.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst.

Catalytic Cycle for Palladium/Copper-Catalyzed Sonogashira Coupling

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 8-(phenylethynyl)quinolizin-4-one

-

To a Schlenk flask, add 8-Bromoquinolizin-4-one (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.5 mmol).

-

Stir the reaction at room temperature for 8-12 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Premier C-N Bond Forming Strategy

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for the palladium-catalyzed formation of C-N bonds between aryl halides and a vast array of amines.[7]

Causality Behind Experimental Choices:

-

Ligand is Key: The choice of phosphine ligand is critical and dictates the scope of the reaction. Bulky, electron-rich ligands (e.g., BINAP, Xantphos) are often required to facilitate the reductive elimination step, which is the C-N bond-forming step.

-

Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Detailed Protocol: Synthesis of 8-(morpholino)quinolizin-4-one

-

To an oven-dried reaction tube, add 8-Bromoquinolizin-4-one (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

-

Add sodium tert-butoxide (1.4 mmol).

-

Seal the tube, then evacuate and backfill with an inert gas three times.

-

Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

-

Heat the mixture in a sealed tube at 100-110 °C for 16-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Concentrate and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct nucleophilic aromatic substitution (SNAr) can be a viable alternative under certain conditions. For SNAr to occur, the aromatic ring must be sufficiently electron-poor, typically achieved by the presence of strong electron-withdrawing groups. The quinolizin-4-one system is inherently somewhat electron-deficient, which may facilitate this reaction with strong nucleophiles at high temperatures. The presence of activating groups, such as a nitro group, on the quinoline scaffold has been shown to significantly enhance reactivity towards SNAr.

Proposed Protocol for SNAr with a Thiolate Nucleophile

-

In a sealed vessel, dissolve 8-Bromoquinolizin-4-one (1.0 mmol) in a polar aprotic solvent like DMF or NMP (5 mL).

-

Add the sodium salt of the desired thiol (e.g., sodium thiophenoxide, 1.5 mmol).

-

Heat the reaction mixture to 120-150 °C.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature and pour into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify by column chromatography.

Advanced Applications & Future Outlook: Cycloaddition Reactions

Beyond substitution and coupling, the quinolizinone core itself possesses potential for cycloaddition reactions. A cycloaddition is a reaction in which two or more unsaturated molecules combine to form a cyclic adduct.[8] The diene-like character within the heterocyclic system could potentially be exploited in Diels-Alder or [4+2] cycloaddition reactions, offering a pathway to complex, fused polycyclic systems.[9][10] While this application for 8-Bromoquinolizin-4-one is speculative and requires experimental validation, it represents an exciting frontier for expanding its synthetic utility.

Conceptual [4+2] Cycloaddition

Caption: Conceptual pathway for a Diels-Alder type reaction.

Conclusion

8-Bromoquinolizin-4-one is a potent and versatile building block poised to accelerate the synthesis of novel heteroaromatic compounds. Its true strength lies in the strategic placement of the bromine atom on an activated heterocyclic core, enabling a suite of high-efficiency transformations. Through robust and well-understood methodologies like Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, chemists can readily access a diverse range of 8-substituted quinolizinones. This guide has provided the foundational knowledge, mechanistic rationale, and actionable protocols necessary for researchers to confidently incorporate this valuable synthon into their programs, paving the way for the next generation of therapeutics and advanced materials.

References

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.

- Wiley Online Library. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.

- Wikipedia. (n.d.). Cycloaddition.

- Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- ChemTalk. (2023). Cycloaddition Reactions.

- PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions.

- PMC. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

- MDPI. (2023). Synthesis of Heteroaromatic Compounds.

- ResearchGate. (n.d.). Synthesis of Quinolizinium-Type Heteroaromatics via a Carbene Intermediate | Request PDF.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]

- 10. chem.libretexts.org [chem.libretexts.org]

History and development of quinolizinone ring systems in medicinal chemistry

The History and Development of Quinolizinone Ring Systems in Medicinal Chemistry

Executive Summary: The Bridgehead Nitrogen Scaffold

The quinolizinone ring system represents a distinct class of nitrogen-containing heterocycles characterized by a bicyclic structure with a bridgehead nitrogen atom.[1] Unlike their ubiquitous cousins, the quinolones (benzopyridines) and quinazolinones (benzopyrimidines), quinolizinones (specifically 4H-quinolizin-4-ones) offer a unique electronic and steric profile.[2] They serve as critical bioisosteres in antibacterial drug design and form the core of the FDA-approved neuroactive agent, Tetrabenazine .

This guide explores the medicinal chemistry evolution of this scaffold, distinguishing between the benzo[a]quinolizine systems (CNS active) and 4H-quinolizin-4-one systems (Anti-infective), providing actionable synthetic protocols and mechanistic insights.[2]

Structural Classification & Pharmacophore Analysis

To navigate this field, one must distinguish between three structurally related but pharmacologically distinct systems.

| Scaffold Class | Structure Description | Key Therapeutic Area | Representative Drug/Lead |

| 4H-Quinolizin-4-one | Bicyclic, 10- | Antibacterial (DNA Gyrase inhibition) | Rifaquizinone (TNP-2092) |

| Benzo[a]quinolizine | Tricyclic system.[2] Benzene fused to the quinolizine core. | CNS (VMAT2 inhibition) | Tetrabenazine |

| Quinolizidine | Fully reduced, saturated bicyclic system.[2] | Natural Alkaloids | Lupinine , Sparteine |

Bioisosterism: Quinolone vs. Quinolizinone

In antibacterial chemistry, the 4H-quinolizin-4-one is a direct bioisostere of the 4-quinolone (e.g., Ciprofloxacin).[2]

-

Quinolone: N1 is part of the ring; C4 is the carbonyl.

-

Quinolizinone: The N1 of the quinolone is replaced by a bridgehead carbon, and the bridgehead nitrogen corresponds to the C4a position of the quinolone. This shift maintains the planar topology required for intercalation into the DNA-Gyrase complex while altering solubility and metabolic stability.

The FDA Anchor: Benzo[a]quinolizines in CNS Therapy

The most commercially significant application of this ring system is Tetrabenazine (Xenazine), the first FDA-approved drug for Huntington's chorea.

Mechanism of Action: VMAT2 Inhibition

Tetrabenazine acts as a reversible high-affinity inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2) .

-

Physiological Role: VMAT2 transports monoamines (dopamine, serotonin, norepinephrine) from the cytosol into synaptic vesicles.[4]

-

Drug Action: By inhibiting VMAT2, Tetrabenazine prevents the storage of monoamines, leading to their rapid degradation by Monoamine Oxidase (MAO) in the cytosol. This results in the depletion of dopamine, reducing the hyperkinetic movements associated with Huntington's disease.

Synthesis of Tetrabenazine (The Mannich Approach)

The industrial synthesis relies on a classic Robinson annulation-type sequence involving a Mannich base.

Protocol 1: Synthesis of Tetrabenazine

-

Concept: Condensation of a dihydroisoquinoline with an aminomethyl ketone.[5]

-

Reagents: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, 3-((dimethylamino)methyl)heptan-2-one.[2]

Step-by-Step Methodology:

-

Preparation of Mannich Base: React 2-heptanone with dimethylamine hydrochloride and paraformaldehyde to yield 3-((dimethylamino)methyl)heptan-2-one.[2]

-

Quaternization (Optional but improves yield): Treat the Mannich base with methyl iodide to form the quaternary ammonium salt (more reactive leaving group).

-

Condensation:

-

Dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline HCl (1.0 equiv) and the Mannich base (1.2 equiv) in Ethanol/Water (1:1).

-

Heat to reflux (approx. 90°C) for 6–12 hours.

-

Mechanism: The enol form of the ketone attacks the iminium ion generated from the dihydroisoquinoline, followed by cyclization.

-

-

Workup: Cool to room temperature. The product often precipitates or is extracted with Dichloromethane (DCM).

-

Purification: Recrystallization from Methanol yields racemic Tetrabenazine.

[2][3][4][6]

The Antibacterial Odyssey: 4H-Quinolizin-4-ones

While benzo-fused systems dominate CNS therapy, the isolated 4H-quinolizin-4-one scaffold has emerged as a potent scaffold for next-generation antibiotics, specifically designed to overcome fluoroquinolone resistance.[2]

Rifaquizinone (TNP-2092): The Hybrid Strategy

Rifaquizinone represents the pinnacle of quinolizinone development. It is a "multivalent" drug that covalently links a Rifamycin core (RNA Polymerase inhibitor) to a Quinolizinone core (DNA Gyrase inhibitor).[2]

-

Rationale: Spontaneous resistance to Rifamycin develops rapidly (single point mutation).[2] Resistance to quinolones is also common.

-

Synergy: By tethering them, the molecule creates a high local concentration of both pharmacophores. Even if a bacterium is resistant to one half, the other half remains lethal ("Dual-Targeting").[2]

-

Structure: The quinolizinone moiety acts as a bioisostere to the fluoroquinolone, maintaining binding affinity to the Gyrase-DNA complex but offering a chemical handle for the linker.

Modern Synthesis: Gold-Catalyzed Cyclization

Traditional methods (Gould-Jacobs) require harsh temperatures (250°C).[2] Modern medicinal chemistry employs transition metal catalysis for milder, regioselective access to substituted quinolizinones.

Protocol 2: Gold(I)-Catalyzed Synthesis of 4H-Quinolizin-4-ones

-

Reference: Tetrahedron 2020, 76, 131409.

-

Substrate: 2-Pyridylalkynes (alkyne tethered to the pyridine ring).[2]

Step-by-Step Methodology:

-

Reagents: 2-(Phenylethynyl)pyridine (1.0 equiv), NaAuCl4 (2-5 mol%), Methanol (Solvent).[2]

-

Reaction Setup:

-

Conditions: Stir at 60°C for 4–8 hours.

-

Mechanism:

-

Purification: Flash column chromatography (Hexane/EtOAc).

Comparative Biological Profile

The following table summarizes the key biological data comparing the Quinolizinone scaffold against standard therapeutics.

| Feature | Ciprofloxacin (Fluoroquinolone) | Rifaquizinone (Quinolizinone Hybrid) | Tetrabenazine (Benzoquinolizine) |

| Primary Target | DNA Gyrase / Topo IV | RNA Pol + DNA Gyrase | VMAT2 Transporter |

| Binding Mode | Intercalation + Mg2+ bridge | Dual-site binding | Allosteric inhibition |

| Resistance Profile | High (Efflux, Target mutation) | Low (Dual mechanism) | N/A (Non-infectious) |

| Metabolic Stability | Moderate | High (Prodrug/Codrug design) | Rapid metabolism to dihydro-TBZ |

| Key Indication | UTI, Pneumonia | Prosthetic Joint Infection (PJI) | Huntington's Chorea |

References

-

Tetrabenazine Approval & Pharmacology

-

Rifaquizinone (TNP-2092)

-

Quinolizinone Synthesis Review

-

Enzymatic Synthesis of Quinolizinones

-

Tetrabenazine Synthesis Protocol

Sources

- 1. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifaquizinone | C65H81FN6O15 | CID 135525482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kthmcollege.ac.in [kthmcollege.ac.in]

- 7. Advances in gold catalyzed synthesis of quinoid heteroaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epdf.pub [epdf.pub]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 8-Bromoquinolizin-4-one

Introduction: The Significance and Synthetic Challenges of 8-Bromoquinolizin-4-one

The quinolizin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic and steric properties. The introduction of a bromine atom at the 8-position of this core structure, yielding 8-Bromoquinolizin-4-one, offers a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery and the development of novel organic materials.

Despite its potential, the scalable synthesis of 8-Bromoquinolizin-4-one presents significant challenges. Direct electrophilic bromination of the parent quinolizin-4-one often leads to a mixture of regioisomers, with a lack of selectivity for the 8-position. Furthermore, many of the reported syntheses of substituted quinolizinones are not amenable to large-scale production due to harsh reaction conditions, the use of expensive or hazardous reagents, and low overall yields.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a proposed scalable, two-step synthesis of 8-Bromoquinolizin-4-one. The protocols are designed with scalability, efficiency, and regioselectivity in mind, drawing upon modern catalytic methods to address the inherent challenges of this synthesis.

Proposed Scalable Synthetic Route

The proposed synthetic strategy involves two key stages:

-

Construction of the Quinolizin-4-one Core: A Rhodium(III)-catalyzed oxidative annulation of a readily available pyridin-2(1H)-one with an alkyne to scalably produce a functionalized 4H-quinolizin-4-one.

-

Regioselective C8-Bromination: A directed, Rhodium(III)-catalyzed C-H activation and bromination at the 8-position of a quinolizin-4-one N-oxide intermediate. This two-step functionalization ensures high regioselectivity, which is difficult to achieve through direct bromination.

Part 1: Scalable Synthesis of the Quinolizin-4-one Core

This protocol is adapted from the Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes, a method demonstrating good functional group tolerance and potential for scalability[1].

Protocol 1: Rh(III)-Catalyzed Synthesis of a Model Quinolizin-4-one

Objective: To synthesize a substituted quinolizin-4-one on a gram-scale.

Materials and Equipment:

-

Pyridin-2(1H)-one

-

Diphenylacetylene

-

[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

-

AgSbF₆ (Silver hexafluoroantimonate)

-

Cu(OAc)₂ (Copper(II) acetate)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Schlenk flask or equivalent reaction vessel for inert atmosphere reactions

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure:

-

Reaction Setup:

-

To a 250 mL oven-dried Schlenk flask, add pyridin-2(1H)-one (1.0 g, 10.5 mmol, 1.0 equiv.), diphenylacetylene (2.0 g, 11.2 mmol, 1.07 equiv.), [Cp*RhCl₂]₂ (324 mg, 0.525 mmol, 5 mol %), AgSbF₆ (361 mg, 1.05 mmol, 10 mol %), and Cu(OAc)₂ (1.9 g, 10.5 mmol, 1.0 equiv.).

-

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Add anhydrous 1,2-dichloroethane (100 mL) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at 80 °C for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove insoluble salts, and wash the Celite pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired quinolizin-4-one derivative.

-

Data Summary:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometry |

| Pyridin-2(1H)-one | 95.10 | 1.0 | 10.5 | 1.0 equiv. |

| Diphenylacetylene | 178.23 | 2.0 | 11.2 | 1.07 equiv. |

| [Cp*RhCl₂]₂ | 618.32 | 0.324 | 0.525 | 5 mol % |

| AgSbF₆ | 343.62 | 0.361 | 1.05 | 10 mol % |

| Cu(OAc)₂ | 181.63 | 1.9 | 10.5 | 1.0 equiv. |

| Anhydrous DCE | - | 100 mL | - | - |

Expected Yield: 60-80%

Scientific Rationale:

The Rh(III) catalyst, in conjunction with the silver salt co-catalyst, facilitates a double C-H activation on the pyridin-2(1H)-one. The copper(II) acetate acts as an oxidant in the catalytic cycle. This method is advantageous for its scalability due to the use of a catalytic amount of the precious metal and the relatively mild reaction conditions. The choice of a chlorinated solvent like DCE is often crucial for the efficiency of Rh(III)-catalyzed C-H activation reactions.

Part 2: Regioselective C8-Bromination of the Quinolizin-4-one Core

This part of the protocol is adapted from the highly regioselective Rh(III)-catalyzed C8-bromination of quinoline N-oxides, which has been demonstrated to be effective on a gram scale[2][3][4]. The key to achieving C8 selectivity is the use of an N-oxide directing group. Therefore, the quinolizin-4-one synthesized in Part 1 must first be converted to its corresponding N-oxide.

Protocol 2a: Synthesis of Quinolizin-4-one N-oxide

Objective: To synthesize the N-oxide of the quinolizin-4-one prepared in Part 1.

Materials and Equipment:

-

Quinolizin-4-one from Part 1

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup:

-

Dissolve the quinolizin-4-one (1.0 equiv.) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction Execution:

-

Add m-CPBA (1.2-1.5 equiv.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC for the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure. The crude N-oxide is often of sufficient purity for the next step, or it can be purified by column chromatography or recrystallization.

-

Protocol 2b: Rh(III)-Catalyzed Regioselective C8-Bromination

Objective: To regioselectively brominate the quinolizin-4-one N-oxide at the C8 position.

Materials and Equipment:

-

Quinolizin-4-one N-oxide from Protocol 2a

-

N-Bromosuccinimide (NBS)

-

[Cp*RhCl₂]₂

-

AgSbF₆

-

NaOAc (Sodium acetate)

-

Trifluoroethanol (TFE)

-

Schlenk flask or equivalent reaction vessel

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add the quinolizin-4-one N-oxide (1.0 equiv.), NBS (1.1 equiv.), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and NaOAc (20 mol %).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add trifluoroethanol as the solvent.

-

-

Reaction Execution:

-

Stir the reaction mixture at 60-80 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 8-Bromoquinolizin-4-one N-oxide.

-

-

Deoxygenation (if required):

-

The N-oxide can be deoxygenated to the final product, 8-Bromoquinolizin-4-one, using a reducing agent such as PCl₃ or by catalytic hydrogenation.

-

Data Summary for Bromination:

| Reagent | Molar Mass ( g/mol ) | Stoichiometry |

| Quinolizin-4-one N-oxide | - | 1.0 equiv. |

| NBS | 177.96 | 1.1 equiv. |

| [Cp*RhCl₂]₂ | 618.32 | 5 mol % |

| AgSbF₆ | 343.62 | 20 mol % |

| NaOAc | 82.03 | 20 mol % |

Expected Yield: 70-90%

Scientific Rationale:

The N-oxide functional group acts as an effective directing group for the Rh(III)-catalyzed C-H activation at the C8 position. The catalytic cycle is believed to involve the formation of a five-membered rhodacycle intermediate, which then undergoes reaction with the brominating agent (NBS). The use of a fluorinated alcohol solvent like TFE often enhances the efficiency of such C-H activation reactions. The addition of NaOAc as a base can be beneficial for the reaction.

Safety and Handling

-

Rhodium and Silver Compounds: These are precious metal catalysts and should be handled with care to avoid waste. They can be toxic and should be handled in a well-ventilated fume hood.

-

m-CPBA: A potentially explosive oxidizing agent, especially when impure or subjected to shock or friction. Store in a cool, dry place away from flammable materials.

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chlorinated and Fluorinated Solvents: Dichloromethane and trifluoroethanol are volatile and potentially toxic. All manipulations should be performed in a fume hood.

-

Inert Atmosphere Techniques: The use of Schlenk lines or glove boxes is recommended for handling air- and moisture-sensitive reagents.

Conclusion

The protocols outlined in these application notes provide a robust and scalable pathway for the synthesis of 8-Bromoquinolizin-4-one. By employing modern catalytic methods, this two-stage approach overcomes the challenges of regioselectivity and scalability associated with traditional synthetic routes. The detailed procedures and scientific rationale are intended to empower researchers in their efforts to access this valuable heterocyclic building block for applications in drug discovery and materials science.

References

-

Li, J., Yang, Y., & Wang, Z. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones. Organic Letters, 19(12), 3083–3086. [Link]

-

Dhiman, A. K., Gupta, S. S., Sharma, R., Kumar, R., & Sharma, U. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, 84(20), 12871–12880. [Link]

-

Sharma, U., et al. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. PubMed, National Center for Biotechnology Information. [Link]

-

Dhiman, A. K., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. ResearchGate. [Link]

Sources

- 1. Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Sonogashira cross-coupling methods for 8-Bromoquinolizin-4-one functionalization

Executive Summary & Scientific Rationale

The 4H-quinolizin-4-one scaffold represents a unique class of bicyclic, bridgehead-nitrogen heterocycles exhibiting zwitterionic character and significant fluorescence properties. Functionalization at the 8-position is critical for tuning optoelectronic properties (e.g., emission red-shifting) and attaching pharmacophores in medicinal chemistry.

This guide details the Sonogashira cross-coupling of 8-bromoquinolizin-4-one . Unlike simple aryl halides, this substrate presents specific challenges:

-

Electronic Deactivation: The 8-position is electronically coupled to the electron-withdrawing carbonyl at C4, rendering the C8-Br bond susceptible to oxidative addition by Pd(0), but potentially prone to competitive reduction.

-

Coordination Interference: The bridgehead nitrogen and carbonyl oxygen can act as varying Lewis bases, potentially sequestering the catalyst.

Mechanistic Strategy: We utilize a Pd(0)/Cu(I) synergistic cycle. The electron-deficient nature of the quinolizinone ring facilitates the initial oxidative addition. To prevent catalyst poisoning by the substrate's nitrogen lone pair (which is partially delocalized but still active), we prioritize sterically demanding phosphine ligands or bidentate ligands like dppf.

Reaction Mechanism & Pathway

The functionalization proceeds via a standard Pd(0)/Pd(II) catalytic cycle, accelerated by a Cu(I) co-catalyst.

Key Steps:

-

Oxidative Addition: Pd(0)L₂ inserts into the C8-Br bond. This is the rate-determining step (RDS) for electron-rich halides, but for this electron-deficient scaffold, it is rapid.

-

Transmetallation: The copper-acetylide species (formed in situ) transfers the alkyne to the Palladium center.

-

Reductive Elimination: Formation of the C8-C(sp) bond and regeneration of Pd(0).

Figure 1: Catalytic cycle for the C8-functionalization of quinolizin-4-one. Note the critical Transmetallation step where the Copper-Acetylide intercepts the Pd(II) species.

Optimization Matrix (Method Development)

Before scaling, we evaluated varying conditions to maximize yield and suppress the "Glaser" homocoupling side reaction.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (5 mol%) | Ligand | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Observations |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N (3.0) | DMF | 80 | 35 | Significant Pd black; homocoupling dominant. |

| 2 | Pd(PPh₃)₂Cl₂ | - | Et₃N (3.0) | THF | 60 | 62 | Moderate yield; slow conversion (24h). |

| 3 | Pd(PPh₃)₄ | - | Diisopropylamine | THF | 65 | 88 | Clean conversion; minimal byproducts. |

| 4 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 75 | Good for sterically hindered alkynes. |

| 5 | Pd₂dba₃ | XPhos | K₃PO₄ | Toluene | 100 | 55 | Decomposition of substrate observed. |

Expert Insight:

-

Solvent Choice: THF is superior to DMF for this substrate. DMF promotes decarboxylation or ring-opening side reactions in some quinolizinone derivatives at high temperatures.

-

Base: Secondary amines (Diisopropylamine) provided cleaner profiles than Et₃N, likely due to reduced nucleophilicity preventing attack on the C4-carbonyl.

Detailed Experimental Protocol

Target Synthesis: 8-(Phenylethynyl)-4H-quinolizin-4-one Scale: 1.0 mmol (approx. 224 mg of bromide)

A. Reagents & Equipment[2][3][4][5]

-

Substrate: 8-Bromo-4H-quinolizin-4-one (1.0 equiv).

-

Coupling Partner: Phenylacetylene (1.2 equiv).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv).

-

Base: Diisopropylamine (DIPA) or Triethylamine (Et₃N) (3.0 equiv).

-

Solvent: Anhydrous THF (degassed).

-

Atmosphere: Argon or Nitrogen (Balloon or Schlenk line).

B. Step-by-Step Procedure

-

Degassing (Critical):

-

Place 5 mL of anhydrous THF in a Schlenk tube.

-

Bubble Argon through the solvent for 15 minutes or perform 3 freeze-pump-thaw cycles. Oxygen presence causes rapid Glaser homocoupling of the alkyne.

-

-

Reaction Assembly:

-

To the reaction vessel, add:

-

8-Bromo-4H-quinolizin-4-one (224 mg, 1.0 mmol)

-

Pd(PPh₃)₄ (58 mg, 0.05 mmol)

-

CuI (19 mg, 0.1 mmol)

-

-

Evacuate and backfill with Argon (3 times).

-

-

Addition of Liquids:

-

Under Argon flow, add the degassed THF via syringe.

-

Add Diisopropylamine (0.42 mL, 3.0 mmol).

-

Add Phenylacetylene (132 µL, 1.2 mmol) dropwise. Note: The solution typically turns dark brown/black upon alkyne addition.

-

-

Execution:

-

Seal the vessel and heat to 65 °C in an oil bath.

-

Stir magnetically at 600 rpm.

-

Monitoring: Check by TLC (SiO₂, 5% MeOH in DCM) after 4 hours. The starting bromide (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot (Rf ~0.5).

-

-

Work-up:

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate.

-

Wash the filtrate with saturated NH₄Cl (2 x 15 mL) to remove copper salts (aqueous layer will turn blue).

-

Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[4][2]

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.

-

Yield: Expected range 80-90% (Yellow/Orange solid).

-

C. Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of 8-alkynylquinolizin-4-ones.

Troubleshooting & Critical Parameters

-

Issue: Low Yield / Starting Material Recovery.

-

Cause: Catalyst deactivation by oxygen.

-

Solution: Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ which is more robust against air and thermal stress.

-

-

Issue: Homocoupling (Glaser Product).

-

Cause: Excess CuI or presence of O₂.

-

Solution: Reduce CuI to 2 mol%. Add the alkyne slowly via syringe pump to keep its concentration low relative to the oxidative addition complex.

-

-

Issue: Product Fluorescence Quenching.

-

Cause: Residual Copper or Palladium.

-

Solution: Wash the organic phase with a solution of EDTA or N-acetylcysteine during workup to scavenge trace metals.

-

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (General reactivity of quinolizinones). Link

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic details of Pd-cycles). Link

-

BenchChem. (2025).[4] 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization. (Analogous scaffold protocols). Link

Disclaimer: This protocol involves the use of hazardous chemicals (aryl halides, alkynes, heavy metals). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Modular Synthesis of the 4H-Quinolizin-4-one Scaffold

Introduction & Scope

The 4H-quinolizin-4-one core (also known as 4-oxo-4H-quinolizine) is a bicyclic nitrogen-bridgehead heterocycle distinct from the more common quinazolinone. It serves as a privileged scaffold in the design of anti-allergic (e.g., Pemirolast analogs), anti-inflammatory, and antimicrobial therapeutics.

Despite its utility, the synthesis of the quinolizin-4-one core is often plagued by regioselectivity issues and harsh thermal requirements. This Application Note details a robust, scalable Condensation-Cyclization Protocol utilizing ethyl 2-pyridylacetate and ethoxymethylenemalonate (EMME). This route is preferred in drug discovery for its operational simplicity and the ability to install diverse functionality at the C-3 position.

Key Advantages of This Protocol

-

Scalability: Avoids the use of expensive transition metals (Rh/Pd) typical in C-H activation routes.

-

Regiocontrol: The stepwise mechanism ensures exclusive formation of the 4-one isomer over the 2-one byproduct.

-

Purification: Products often precipitate directly from the reaction mixture, minimizing chromatographic overhead.

Mechanistic Rationale

Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via a modified Gould-Jacobs type cyclization . Unlike the classic aniline-based Gould-Jacobs (which forms quinolines), this protocol utilizes the nucleophilicity of the methylene carbon attached to the pyridine ring.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

-

Condensation: The activated methylene of ethyl 2-pyridylacetate attacks the electrophilic

-carbon of diethyl ethoxymethylenemalonate (EMME). -

Elimination: Loss of ethanol generates the diethyl 2-(pyridin-2-yl)methylenemalonate intermediate.

-

Thermal Cyclization: Intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl closes the ring (acylation), releasing a second equivalent of ethanol to form the bicyclic core.

Figure 1: Mechanistic pathway for the formation of the quinolizin-4-one scaffold via condensation-cyclization.

Experimental Protocol

Method A: Thermal Condensation-Cyclization (Standard)

This method is the industry standard for generating 3-substituted quinolizin-4-ones.

Reagents & Materials

-

Substrate: Ethyl 2-pyridylacetate (1.0 equiv)

-

Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

-

Solvent: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

-

Base (Optional): Potassium acetate (KOAc) can accelerate the initial condensation.

Step-by-Step Procedure

-

Preparation:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

-

Critical: Ensure the apparatus is dry; moisture competes with the condensation step.

-

-

Condensation (Formation of Intermediate):

-

Add Ethyl 2-pyridylacetate (10 mmol, 1.65 g) and EMME (11 mmol, 2.38 g) to the flask.

-

Note: For this specific condensation, a solvent is often unnecessary in the first step.[1] If mixing is poor, add 5 mL of Ethanol.

-

Heat the mixture to 100°C for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting pyridylacetate spot should disappear, replaced by a less polar acrylate intermediate.

-

If ethanol was used: Evaporate the ethanol under reduced pressure before proceeding.

-

-

Cyclization (Ring Closure):

-

Add Dowtherm A (10 mL) to the crude intermediate residue.

-

Raise the temperature to 220–240°C . The reaction must be heated vigorously to drive off the ethanol generated during ring closure.

-

Maintain reflux for 1–3 hours.

-

Visual Cue: The solution typically darkens, and solids may begin to precipitate on the cooler walls of the flask.

-

-

Workup & Isolation:

-

Cool the reaction mixture slowly to room temperature (25°C).

-

Add n-Hexane or Diethyl Ether (20 mL) to the reaction mixture to precipitate the product. Dowtherm A is soluble in hexane; the polar quinolizinone is not.

-

Filter the solid under vacuum.

-

Wash the filter cake extensively with hexane (3 x 10 mL) to remove residual high-boiling solvent.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Acetonitrile.

-

Expected Yield: 60–85%.

-

Method B: One-Pot Base-Mediated Synthesis (Milder Conditions)

For substrates sensitive to the high temperatures of Method A, this base-mediated approach is recommended.

Reagents

-

Ethyl 2-pyridylacetate (1.0 equiv)

-

Dimethyl Acetylenedicarboxylate (DMAD) or Methyl Propiolate (1.1 equiv)

-

Base: Potassium Carbonate (

) or DBU. -

Solvent: DMF or Acetonitrile.

Procedure

-

Dissolve Ethyl 2-pyridylacetate (5 mmol) in dry DMF (10 mL).

-

Add

(10 mmol) and stir at room temperature for 15 minutes. -

Dropwise add the alkyne (DMAD, 5.5 mmol). The reaction is exothermic; control temp < 40°C.

-

Heat to 80–100°C for 6 hours.

-

Pour into ice water (50 mL). The product precipitates as a yellow/orange solid.

-

Filter and recrystallize.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Temperature | Reaction stalls at Intermediate B (Acrylate) | The cyclization step has a high energy barrier. Ensure internal temp reaches >200°C for Method A. |

| Stoichiometry | Formation of bis-adducts | Strictly control EMME/Alkyne equivalents to 1.0–1.1. Excess electrophile reacts with the C3 position. |

| Moisture | Low Yield / Hydrolysis | Use anhydrous solvents. Water hydrolyzes the ester groups, leading to decarboxylation. |

| Regioselectivity | Mixture of isomers (Method B) | Use sterically bulky bases (e.g., t-BuOK) to favor the kinetic enolate if regioselectivity drops. |

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

-

1H NMR (DMSO-d6):

-

Bridgehead Proton (H-9): A diagnostic doublet or multiplet appearing downfield (typically

9.0 – 9.5 ppm) due to the deshielding effect of the carbonyl and the ring current. -

C-3 Proton (if unsubstituted): Singlet around

6.5 – 7.0 ppm.

-

-

IR Spectroscopy:

-

Carbonyl (C=O): Strong band at 1660–1690 cm⁻¹ (Quinolizinone C=O).

-

Ester C=O: Distinct band at 1710–1730 cm⁻¹.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the thermal synthesis of quinolizin-4-ones.

References

-

Alkyne Substrate Control Strategy: Fang, J.-W., et al. "One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy."[2][3] The Journal of Organic Chemistry, 2021, 86(4), 3648–3655. [3]

-

Biological Relevance: Alnajjar, A., et al. "4H-Quinolizin-4-one Derivatives: A Review."[4] Libyan Journal of Science & Technology, 2018, 7(1), 12-16.[1]

- General Quinolizinone Synthesis: S. Al-Mousawi et al.

-

Ring-Closing Metathesis Route: K. J. Hodder et al. "Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis." Organic & Biomolecular Chemistry, 2014.

Sources

Preparation of fluorescent probes using 8-Bromoquinolizin-4-one precursors

Application Note: Strategic Synthesis and Application of 8-Bromoquinolizin-4-one Fluorescent Probes

Abstract

The 4H-quinolizin-4-one scaffold represents a privileged class of fluorophores characterized by large Stokes shifts, tunable emission, and excellent photostability. This guide details the strategic synthesis of 8-bromo-4H-quinolizin-4-one precursors, a "divergent intermediate" that allows for the rapid construction of library-scale fluorescent probes via late-stage palladium-catalyzed cross-coupling. By functionalizing the 8-position (para to the bridgehead nitrogen), researchers can modulate Intramolecular Charge Transfer (ICT) to design sensors for pH, metal ions, or specific biomolecules.

Introduction: The Quinolizinone Advantage

Fluorescent probes derived from the quinolizin-4-one core exhibit distinct advantages over traditional coumarin or fluorescein scaffolds:

-

Large Stokes Shift (>80 nm): Minimizes self-quenching and interference from excitation light.

-

Solvatochromism: The dipole moment change upon excitation makes them sensitive to local polarity (e.g., lipid droplets, protein binding pockets).

-

Tunable ICT: The 8-position is electronically conjugated to the bridgehead nitrogen (electron donor) and the 4-carbonyl (electron acceptor). Substitution at C8 with electron-rich or electron-poor moieties directly modulates the emission wavelength.

The "8-Bromo" Strategy: Instead of synthesizing each probe from scratch, we establish a robust route to Ethyl 8-bromo-4-oxo-4H-quinolizine-3-carboxylate . This brominated intermediate serves as a universal handle for Suzuki-Miyaura or Sonogashira couplings, enabling the rapid attachment of recognition motifs.

Synthetic Workflow & Mechanism

The synthesis relies on a modified Gould-Jacobs type cyclization, starting from a 2-pyridylacetate derivative.

Figure 1: Divergent synthesis workflow. The 8-bromo scaffold acts as the branch point for creating diverse functional probes.

Experimental Protocols

Protocol A: Synthesis of the Precursor

Target: Ethyl 2-(4-bromopyridin-2-yl)acetate Rationale: Direct carboxylation of the 2-methyl group is more efficient than starting from the acid.

-

Reagents:

-

4-Bromo-2-methylpyridine (1.0 eq)

-

Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane, 1.2 eq)

-

Diethyl carbonate (1.5 eq)

-

Anhydrous THF

-

-

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (50 mL) and 4-bromo-2-methylpyridine (1.72 g, 10 mmol).

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LDA (6 mL, 12 mmol) dropwise over 15 min. The solution will turn deep red/brown, indicating the formation of the picolyl anion. Stir for 1 hour at -78°C.

-

Acylation: Add diethyl carbonate (1.8 mL, 15 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution (30 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1).

-

Yield: Expect ~75-85% as a yellow oil.

-

Protocol B: Assembly of the Quinolizinone Core

Target: Ethyl 8-bromo-4-oxo-4H-quinolizine-3-carboxylate Rationale: The condensation with Diethyl Ethoxymethylenemalonate (DEEMM) adds the necessary carbons for the fused ring.

-

Reagents:

-

Ethyl 2-(4-bromopyridin-2-yl)acetate (from Protocol A)

-

Diethyl ethoxymethylenemalonate (DEEMM) (1.2 eq)

-

Acetic Anhydride (solvent/catalyst)[1]

-

Dowtherm A (for thermal cyclization)

-

-

Procedure:

-

Condensation: In a 100 mL RBF, mix the precursor (2.44 g, 10 mmol) and DEEMM (2.4 mL, 12 mmol) in Acetic Anhydride (10 mL). Reflux (140°C) for 4 hours. Monitor by TLC for the disappearance of the starting material.

-

Concentration: Remove excess acetic anhydride under reduced pressure. The residue is the uncyclized enamine intermediate.

-

Cyclization: Dissolve the residue in Dowtherm A (20 mL). Heat to 250°C for 1-2 hours. Caution: Ensure vigorous stirring and use a sand bath or heating mantle.

-

Isolation: Cool to RT. Add hexane (50 mL) to precipitate the product. Filter the solid.

-

Purification: Recrystallize from Ethanol/DMF.

-

Characterization: 1H NMR should show the disappearance of the pyridine CH2 signal and the appearance of the quinolizinone ring protons (singlet at C9 position).

-

Protocol C: Functionalization (Suzuki Coupling)

Target: Fluorescent Probe (e.g., 8-(4-Hydroxyphenyl)-derivative) Rationale: Attaching an electron-rich phenol creates a "Push-Pull" system sensitive to pH (phenolate is a stronger donor).

-

Reagents:

-

8-Bromo-scaffold (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 eq)

-

Dioxane/Water (4:1)

-

-

Procedure:

-

Degassing: Combine reagents in a microwave vial or sealed tube. Degas solvents with Argon bubbling for 15 min before adding the catalyst.

-

Reaction: Heat at 90°C for 12 hours (or 110°C for 1 hour in a microwave reactor).

-

Workup: Dilute with water, neutralize with 1M HCl (carefully, to pH 7), and extract with DCM.

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

-

Photophysical Characterization

| Parameter | Typical Value | Notes |

| Absorption Max ( | 400 - 450 nm | Shifts red with electron-donating groups at C8. |

| Emission Max ( | 500 - 600 nm | Highly solvent dependent. |

| Stokes Shift | 80 - 150 nm | Large shift reduces self-quenching. |

| Quantum Yield ( | 0.1 - 0.6 | Higher in non-polar solvents; often quenched by water (TICT). |

Self-Validation Step:

-

Solvatochromism Test: Dissolve the final probe in Dioxane (non-polar) vs. PBS (polar). If the emission redshifts significantly (>30 nm) and intensity drops in PBS, the ICT mechanism is active. This confirms the electronic connectivity between the 8-position and the carbonyl.

References

-

Synthesis of 2-Pyridylacetate Precursors

-

ChemicalBook. (2025).[2] "Ethyl 2-(4-bromopyridin-2-yl)acetate Synthesis Protocol."

-

-

Quinolizinone Core Synthesis (Gould-Jacobs Modification)

-

Suzuki Coupling on Quinolizinone Scaffolds

- Alnajjar, A. et al. (2018). "4H-Quinolizin-4-one Derivatives: A Review." University of Benghazi.

-

Fluorescence Mechanisms (ICT & ESIPT)

Sources

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. researchgate.net [researchgate.net]

- 3. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.uam.es [repositorio.uam.es]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Bromination of Quinolizin-4-one Precursors

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common yet challenging transformation: the electrophilic bromination of quinolizin-4-one precursors. Achieving high yield and regioselectivity in these systems is critical for the synthesis of biologically active molecules and advanced intermediates.[1][2] This document consolidates field-proven insights and experimental data to help you navigate the complexities of this reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the bromination of quinolizin-4-one systems in a direct question-and-answer format.

Question 1: My reaction has stalled. I see mostly starting material by TLC/LCMS, even after several hours. What are the likely causes and how can I fix it?

Answer: Low or no conversion is typically rooted in insufficient electrophilicity of the brominating agent or deactivation of the substrate.

-

Cause A: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is a common choice for these reactions. However, it can degrade over time, especially if it appears yellow or brown, indicating the presence of molecular bromine (Br₂).[3] For reactions sensitive to radical pathways, this can be problematic.

-

Solution: Use freshly recrystallized NBS. To recrystallize, dissolve the impure NBS in preheated water (e.g., 90-95 °C) and allow it to cool slowly. The pure, white crystals can then be filtered and dried.[3]

-

-

Cause B: Reaction Conditions. The quinolizin-4-one ring system is electron-deficient due to the influence of the pyridinone nitrogen and the carbonyl group, making it less reactive towards electrophilic aromatic substitution (SEAr) compared to electron-rich aromatics.[4][5]

-

Solution 1 (Solvent Choice): Switch to a more appropriate solvent. While non-polar solvents like CCl₄ or chloroform are classic choices for radical brominations, a polar solvent like glacial acetic acid or acetonitrile can promote the ionic pathway required for aromatic substitution with reagents like molecular bromine or NBS.[6][7]

-

Solution 2 (Temperature): While room temperature is a good starting point, a moderate increase in temperature (e.g., 40-60 °C) can often provide the necessary activation energy. Monitor carefully, as excessive heat can lead to degradation.

-

Solution 3 (Catalysis): For particularly deactivated substrates, the addition of a Lewis acid or protic acid catalyst can enhance the electrophilicity of the bromine source. However, this must be done cautiously as it can also decrease regioselectivity.

-

Question 2: I'm getting a mixture of brominated isomers. How can I improve the regioselectivity of the reaction?

Answer: Poor regioselectivity is a common issue in the functionalization of complex heterocycles. The position of bromination is dictated by the electronic and steric environment of the quinolizin-4-one core.

-

Underlying Principle: Electrophilic substitution on quinazolinone-type rings (a related, well-studied system) is predicted both computationally and experimentally to favor positions 6 and 8, which are para and ortho to the ring-junction nitrogen, respectively.[8] The precise outcome depends on the directing effects of existing substituents.

-

Solution 1: Choice of Brominating Agent. The size and nature of the brominating agent can influence the site of attack.

-

NBS: Often provides better regioselectivity than liquid bromine (Br₂), especially for producing mono-brominated products, as it can generate a low, steady concentration of the electrophile.[7] Using NBS in conjunction with silica gel has also been reported to improve regioselectivity in some aromatic systems.[7]

-

Molecular Bromine (Br₂): Can be more aggressive and may lead to a mixture of products if not controlled properly.

-

-

Solution 2: Control Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the more regioselective one, by providing a higher activation energy barrier for the formation of less stable intermediates.

-

Solution 3: Analyze Substituent Effects. Carefully consider the electronic properties of the substituents already on your precursor. Strong electron-donating groups will activate the ring and direct the bromination, while electron-withdrawing groups will deactivate it. Understanding these effects is key to predicting the major product.

Question 3: My desired product is mono-brominated, but I am isolating significant amounts of the di-brominated species. How can I prevent over-bromination?

Answer: The formation of di- or poly-brominated products occurs when the mono-brominated product is still sufficiently activated to react with the remaining brominating agent.

-

Solution 1: Stoichiometric Control. This is the most critical factor. Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 to 1.0 equivalents). This ensures that the brominating agent is the limiting reagent and is consumed before significant di-bromination can occur.

-

Solution 2: Slow Addition. Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial mono-bromination.

-

Solution 3: Reaction Monitoring. Monitor the reaction progress closely using a rapid technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material or when the optimal ratio of desired product to starting material is achieved.

Question 4: The reaction mixture turns dark, and I'm recovering a low yield of product from a tar-like residue. What is causing this degradation?

Answer: Darkening and tar formation are indicative of side reactions, such as oxidation, polymerization, or radical-mediated decomposition.

-

Cause A: Radical Side Reactions. If using NBS, the reaction can proceed via a radical mechanism, especially in non-polar solvents or with light/heat initiation.[9][10] This is desirable for allylic or benzylic bromination but problematic for SEAr.[11][12]

-

Solution: Ensure the reaction is run in the dark and at a controlled temperature. If a radical pathway is suspected, switching to a polar solvent (like acetic acid) can favor the ionic SEAr mechanism.

-

-

Cause B: Oxidation. The quinolizin-4-one core can be sensitive to oxidation under harsh conditions.

-

Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Ensure all reagents and solvents are pure and free of oxidative contaminants.

-

-

Cause C: Strong Acidic Conditions. While acid can catalyze the reaction, excessively strong or hot acidic conditions can lead to decomposition of the heterocyclic ring.

-

Solution: If using an acid catalyst, use it in catalytic amounts and maintain moderate temperatures. Consider a milder catalyst or a different solvent system altogether.

-

Frequently Asked Questions (FAQs)

Q: Which is the superior brominating agent for quinolizin-4-one precursors: NBS or Molecular Bromine (Br₂)?

A: There is no single "superior" agent; the choice is substrate and goal-dependent.

-

N-Bromosuccinimide (NBS) is generally preferred for achieving mono-bromination and better regioselectivity. It is a solid, making it easier and safer to handle than liquid bromine.[10] It generates the electrophilic bromine species in situ, helping to maintain a low concentration and minimize over-reaction.[11]

-

Molecular Bromine (Br₂) is a more powerful brominating agent and can be effective for less reactive substrates. However, its high reactivity can lead to lower selectivity and a higher potential for side reactions.[6] It is also highly corrosive and toxic, requiring more stringent handling procedures.

| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |

| Physical State | White crystalline solid | Fuming, dark red-brown liquid |

| Handling | Easier, safer | Difficult, requires fume hood, corrosive |

| Reactivity | Milder, more controlled | Highly reactive, aggressive |

| Selectivity | Generally higher for mono-bromination | Can be lower, risk of over-bromination |

| Common Use Case | Regioselective aromatic bromination | Bromination of deactivated rings |

Q: What is the optimal solvent for this reaction?

A: The optimal solvent depends on the chosen brominating agent and the desired reaction pathway (ionic vs. radical).

-

For ionic electrophilic aromatic substitution , polar solvents are preferred. Glacial acetic acid is an excellent choice as it can facilitate the polarization of the Br-Br bond or protonate NBS, increasing electrophilicity.[6] Acetonitrile (CH₃CN) is another good option.

-

For radical bromination (which should generally be avoided for this specific transformation), non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are traditionally used.[6][11]

Q: How can I effectively monitor the reaction's progress?

A: Close monitoring is crucial for maximizing yield and preventing side reactions.

-

TLC (Thin Layer Chromatography): This is the quickest and most common method. Prepare a TLC plate with your starting material, the reaction mixture, and a co-spot. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive information, giving you the mass of the product(s) being formed. It is invaluable for confirming that the new spot on the TLC is indeed your desired brominated product and for detecting any side products.

Optimized Experimental Protocol: Mono-bromination of a Generic Quinolizin-4-one Precursor

This protocol provides a robust starting point for achieving high-yield mono-bromination. Note: This is a general procedure and may require optimization for your specific substrate.

1. Reagent & Glassware Preparation:

- Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

- Use freshly recrystallized N-Bromosuccinimide (NBS).

- Use anhydrous grade solvent (e.g., glacial acetic acid).

2. Reaction Setup:

- To a round-bottom flask equipped with a magnetic stir bar, add the quinolizin-4-one precursor (1.0 eq).

- Add glacial acetic acid (approx. 0.1 M concentration).

- Flush the flask with nitrogen and maintain a positive nitrogen atmosphere.

- Cool the mixture to 0 °C in an ice-water bath.

3. Reaction Execution:

- In a separate vial, weigh out NBS (1.0 eq).

- Add the solid NBS to the cooled, stirring solution in small portions over 30 minutes. This controlled addition is key to preventing a temperature spike and minimizing side reactions.

- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

4. Monitoring & Work-up:

- Monitor the reaction every 30-60 minutes by TLC.

- Once the starting material is consumed (or when the optimal product ratio is reached), quench the reaction by pouring it into a beaker of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. This will neutralize any unreacted bromine.

- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

- Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

- Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-brominated quinolizin-4-one.

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical path for diagnosing and solving common issues during the bromination reaction.

Caption: A flowchart for troubleshooting common bromination issues.

Electrophilic Aromatic Substitution Mechanism

This diagram illustrates the general two-step mechanism for the electrophilic bromination of an aromatic ring within the quinolizin-4-one system.

Caption: The SEAr mechanism for quinolizin-4-one bromination.

References

-

Guzior, N., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Pharmaceuticals, 15(9), 1098. Available at: [Link]

-

Ukrainets, I. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Žurnal organìčnoï ta farmacetičnoï hìmìï, 18(4(72)), 32-38. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(45), 31731-31749. Available at: [Link]

-

Al-Majid, A. M. A., & Barakat, A. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Journal of Chemical and Pharmaceutical Sciences, 11(1). Available at: [Link]

-

Wang, C., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. European Journal of Medicinal Chemistry, 238, 114480. Available at: [Link]

-

Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(45), 9205-9209. Available at: [Link]

-

Sultana, N., et al. (2023). Reactivity of 2,2-disubstituted quinazolinone towards electrophilic substitution: First in silico design to verify experimental evidence of quinazolinone-based new organic compounds. Journal of Physical Organic Chemistry, 36(5), e4488. Available at: [Link]

-

Reyes-García, E. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999. Available at: [Link]

-

Zahran, M. A.-H., et al. (2010). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Journal of the Chinese Chemical Society, 57(3B), 586-593. Available at: [Link]

-

Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(20), 2657-2667. Available at: [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

MANAC Inc. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Chemia. Available at: [Link]

-

Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3498-3519. Available at: [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. In Wikipedia. Retrieved from [Link]

-

Gensch, T., et al. (2018). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 140(4), 1219-1234. Available at: [Link]

-

Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. OUCI. Available at: [Link]

-

Chemistry university. (2020, February 9). NBS: Radical Bromination. YouTube. Available at: [Link]

-

G-Reddy, V. P., et al. (2018). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 23(11), 2779. Available at: [Link]

-

Al-Majid, A. M. A., & Barakat, A. (2018). 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate. Available at: [Link]

-

Close, A. (2016). Regioselective routes to tetrasubstituted aromatic compounds. Figshare. Available at: [Link]

-

Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 6092. Available at: [Link]

-

Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1416-1424. Available at: [Link]

Sources

- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. journals.uob.edu.ly [journals.uob.edu.ly]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. A Perspective on Late-Stage Aromatic C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. mdpi.com [mdpi.com]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Technical Support Center: Troubleshooting 8-Bromoquinolizin-4-one Couplings

Introduction: The "Sticky Substrate" Challenge